molecular formula C10H13NO2 B1338726 Ethyl 2-(3-aminophenyl)acetate CAS No. 52273-79-7

Ethyl 2-(3-aminophenyl)acetate

Cat. No.: B1338726
CAS No.: 52273-79-7
M. Wt: 179.22 g/mol
InChI Key: JEVUURMJLRJOSG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminophenyl)acetate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the third position and an ethyl ester group at the second position

Scientific Research Applications

Ethyl 2-(3-aminophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Safety and Hazards

Ethyl 2-(3-aminophenyl)acetate is classified as a hazardous substance. It is associated with hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Ethyl 2-(3-aminophenyl)acetate are not mentioned in the search results, the compound’s potential for use in the synthesis of highly substituted tetrahydroquinolines suggests it may have applications in the development of new pharmaceuticals or other chemically complex products.

Mechanism of Action

Target of Action

Ethyl 2-(3-aminophenyl)acetate is a complex organic compound with a molecular weight of 179.22 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation. The downstream effects of these pathways would depend on the specific context and require further investigation.

Result of Action

Given its potential involvement in Suzuki–Miyaura coupling reactions , it may facilitate the formation of carbon-carbon bonds, which could have various effects depending on the specific context

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. For instance, it is recommended to store the compound under inert gas at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-aminophenyl)acetate can be synthesized through several methods. One common method involves the reduction of ethyl 2-(3-nitrophenyl)acetate. This reduction can be carried out using palladium on activated carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is typically conducted in methanol at room temperature for several hours .

Another method involves the esterification of 3-aminophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed for a few hours, and the product is then purified by extraction and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes or continuous flow esterification techniques. These methods are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

    Ester Hydrolysis: 3-aminophenylacetic acid.

Comparison with Similar Compounds

Ethyl 2-(3-aminophenyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-aminophenyl)acetate: Similar structure but with the amino group at the fourth position, which may result in different reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its physical properties and reactivity.

    3-Aminophenylacetic acid: The free acid form, which lacks the ester group, resulting in different solubility and reactivity.

This compound is unique due to its specific substitution pattern and ester functionality, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(3-aminophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVUURMJLRJOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cooled solution (−15° C.) of 3-aminophenylacetic acid (10.2, 67 mmol) in ethanol (200 mL) was added dropwise thionyl chloride (10 mL, 0.14 mol). The reaction mixture was stirred for 24 h allowing the temperature to slowly rise to rt. Evaporation of the volatiles gave a beige solid that was stripped several times with dichloromethane. The solid was then treated with hot diethyl ether and filtered to remove diethyl sulphite. Recrystallization from dietyl ether gave 14.4 g, 67 mmol, 100% of the desired compound as an off-white crystalline hydrochloride, mp 135° C. IR (KBr) cm−1 2857,2614, 1740
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Synthesis routes and methods II

Procedure details

3-Aminophenylacetic acid (2 g, 13 mmol) was esterified with EtOH using Method B to give the title compound.
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Synthesis routes and methods III

Procedure details

A mixture of ethyl (3-nitrophenyl)acetate (21 g, 0.1 mol) and 10% Pd/C (2 g) in MeOH (300 mL) was stirred at RT under H2 40 (psi) for 2 h. The reaction mixture was filtered and the filtrate was concentrated to afford ethyl (3-aminophenyl)acetate (17 g). MS (ESI) m/z: 180 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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